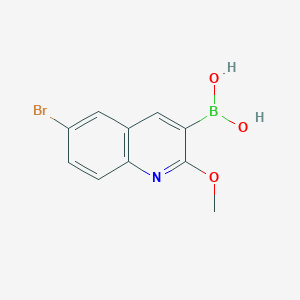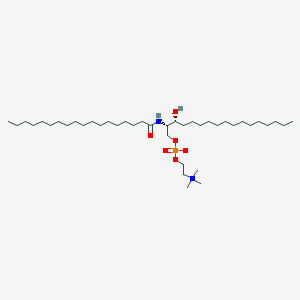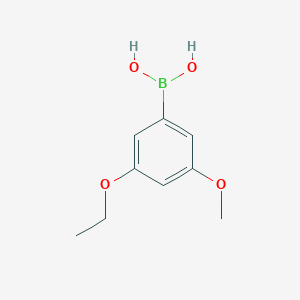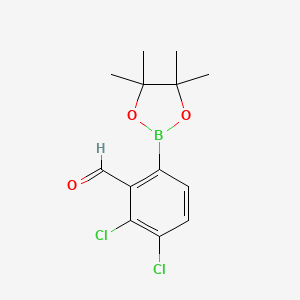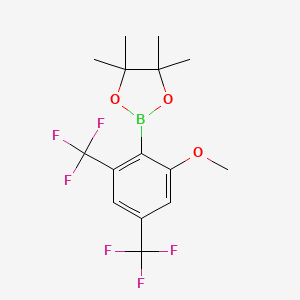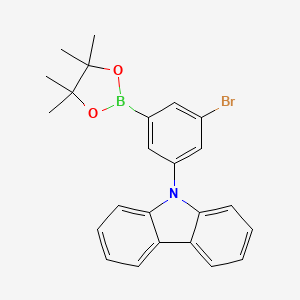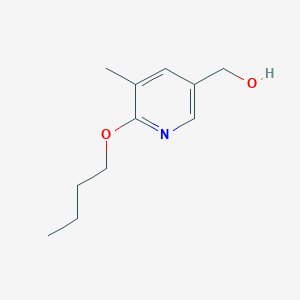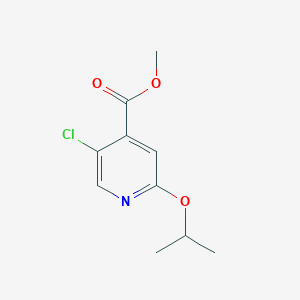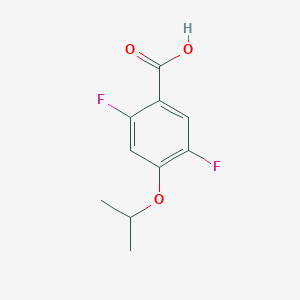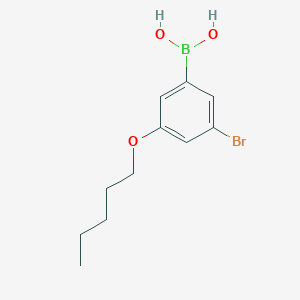
3-Ethyl-4-(hydroxymethyl)phenylboronic acid
Vue d'ensemble
Description
“3-Ethyl-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and their ability to participate in various chemical reactions . This particular compound has an ethyl group and a hydroxymethyl group attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “this compound” may not be available, boronic acids are typically synthesized through reactions involving organometallic compounds and borate esters . For instance, a common synthesis method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring with an ethyl group, a hydroxymethyl group, and a boronic acid group attached. The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Other reactions include copper-mediated trifluoromethylation and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be similar to those of other boronic acids. Boronic acids are typically solid at room temperature and have varying solubilities in different solvents . The exact properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
1. Synthesis and Organic Chemistry
3-Ethyl-4-(hydroxymethyl)phenylboronic acid and its derivatives play a significant role as intermediates in organic synthesis. Zhang Da (2015) highlighted the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, emphasizing its low toxicity, good thermal stability, and functional group compatibility in water and air (Zhang Da, 2015). Debache et al. (2006) used phenylboronic acid as a catalyst in the synthesis of 3,4-dihydropyrimidinone derivatives, noting its role in promoting the Biginelli three-component condensation (Debache et al., 2006).
2. Carbohydrate Chemistry
Phenylboronic acid derivatives are crucial in carbohydrate chemistry. Ferrier (1972) discussed their use in condensing with diols to create cyclic esters, aiding in the synthesis of sugar derivatives and serving as a test reagent for specific triols in carbohydrate compounds (Ferrier, 1972).
3. Nanoparticle and Hydrogel Synthesis
In nanotechnology, these compounds facilitate the creation of glucose-responsive nanoparticles and hydrogels. Matuszewska et al. (2015) described how phenylboronic acids interact with block copolymers to form nanoparticles responsive to glucose levels (Matuszewska et al., 2015). Peng et al. (2018) synthesized intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels, noting their potential in responsive insulin release systems (Peng et al., 2018).
4. Catalysis and Reactions
Phenylboronic acid derivatives are effective catalysts in various chemical reactions. Liebig et al. (2007) synthesized bifunctional concave acid–base catalysts using phenylboronic acids, demonstrating their utility in catalyzing specific chemical reactions (Liebig et al., 2007).
5. Drug Delivery and Medical Applications
These compounds are essential in developing drug delivery systems and medical applications. Yesilyurt et al. (2015) synthesized pH-responsive hydrogels with phenylboronic acid, useful for controlled protein release (Yesilyurt et al., 2015). Zhao et al. (2012) developed phenylboronic acid functionalized block copolymers for glucose-sensitive insulin release, highlighting their biocompatibility and potential in diabetes treatment (Zhao et al., 2012).
Mécanisme D'action
Target of Action
3-Ethyl-4-(hydroxymethyl)phenylboronic acid, like other boronic acids, primarily targets carbon-based compounds in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This reaction is generally mild and functional group tolerant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Pharmacokinetics
It’s known that boronic esters, including pinacol boronic esters, are generally stable and easy to handle . They are usually bench stable, easy to purify and often even commercially available . These features make them attractive for chemical transformations .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of biologically active molecules, including inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of the reaction . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Propriétés
IUPAC Name |
[3-ethyl-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,11-13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOEEYGZSEUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226707 | |
| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-80-3 | |
| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




